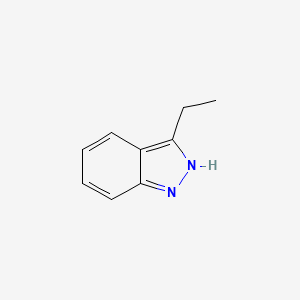

3-ethyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQPUOQPZPUNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485831 | |

| Record name | 3-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-71-9 | |

| Record name | 3-Ethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-ethyl-1H-indazole: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. As a bicyclic aromatic system composed of a fused benzene and pyrazole ring, indazole and its derivatives have been extensively explored as core structures in the development of therapeutic agents targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] This guide focuses on a specific, yet important, member of this family: 3-ethyl-1H-indazole. While perhaps less documented than its more complex counterparts, this compound serves as a crucial building block and intermediate in the synthesis of more elaborate bioactive molecules. This document provides a comprehensive overview of its chemical and physical properties, structural features, and a detailed examination of its synthesis, offering valuable insights for researchers in organic synthesis and drug discovery.

Molecular Structure and Tautomerism

The fundamental structure of this compound consists of a bicyclic system with an ethyl group substituted at the 3-position of the indazole ring. The indazole ring itself can exist in different tautomeric forms, with the position of the single hydrogen atom on the nitrogen atoms of the pyrazole ring dictating the specific tautomer. The two most common tautomers are the 1H-indazole and the 2H-indazole. For 3-substituted indazoles, the 1H-tautomer is generally the more thermodynamically stable form.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4498-71-9 | [4] |

| Molecular Formula | C₉H₁₀N₂ | [4] |

| Molecular Weight | 146.19 g/mol | [4] |

| Appearance | Colorless solid | [5] |

| Melting Point | 75-78 °C | [5] |

| Storage | Sealed in dry, 2-8°C | [4] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals corresponding to the ethyl group and the aromatic protons of the benzene ring.

Reported ¹H NMR Data (400 MHz, CDCl₃): [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| triplet | 3H | -CH₃ (ethyl) | |

| quartet | 2H | -CH₂- (ethyl) | |

| multiplets | 4H | Aromatic Protons | |

| broad singlet | 1H | N-H |

Note: The exact chemical shifts for the aromatic protons and the ethyl group were not explicitly provided in the available literature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Based on the structure of this compound and data from related compounds, the following approximate chemical shifts can be predicted.

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| -CH₃ | ~12-15 |

| -CH₂- | ~20-25 |

| Aromatic C-H | ~110-130 |

| Aromatic Quaternary C | ~120-145 |

| C3 | ~140-150 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 146. The fragmentation pattern would likely involve the loss of the ethyl group or other characteristic cleavages of the indazole ring.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3300 | N-H stretching |

| ~2850-2960 | C-H stretching (aliphatic) |

| ~1600-1620 | C=C stretching (aromatic) |

| ~1450-1500 | C=N stretching |

| ~740-760 | C-H bending (ortho-disubstituted benzene) |

Synthesis of this compound

The synthesis of 3-substituted indazoles can be achieved through various synthetic routes. A common and effective method for the preparation of 3-alkyl-1H-indazoles involves the cyclization of a corresponding 2-aminophenyl ketone derivative.

General Synthetic Scheme

A plausible and documented approach for the synthesis of this compound starts from 1-(2-aminophenyl)propan-1-one. The reaction proceeds via diazotization of the amino group followed by reductive cyclization.

Experimental Protocol: Synthesis from 1-(2-aminophenyl)propan-1-one

This protocol is adapted from a general procedure for the synthesis of 3-methyl-1H-indazole and is expected to be applicable for the synthesis of the 3-ethyl analog.[8]

Materials:

-

1-(2-aminophenyl)propan-1-one

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

-

Sodium Hydroxide (NaOH) or other suitable base for pH adjustment

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

Diazotization:

-

Dissolve 1-(2-aminophenyl)propan-1-one in concentrated hydrochloric acid in a reaction vessel.

-

Cool the solution to 0-10 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

-

Stir the mixture at this temperature for approximately 1 hour to ensure complete formation of the diazonium salt intermediate.

-

-

Reductive Cyclization:

-

In a separate vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the stannous chloride solution to the diazonium salt solution, again maintaining the temperature at 0-10 °C.

-

Allow the reaction to stir overnight at this temperature.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into ice water.

-

Adjust the pH of the solution to weakly alkaline (pH ~8) by the slow addition of a base such as sodium hydroxide. This will cause the product to precipitate.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity, comparing the obtained data with the expected values.

Reactivity and Potential for Derivatization

The this compound molecule possesses several reactive sites that can be exploited for further chemical transformations, making it a versatile intermediate in organic synthesis.

-

N-H Acidity: The proton on the N1 nitrogen is acidic and can be deprotonated with a suitable base to form an indazolide anion. This anion can then react with various electrophiles, allowing for N-alkylation or N-acylation. It is important to note that direct alkylation can often lead to a mixture of N1 and N2 substituted products.[9]

-

Electrophilic Aromatic Substitution: The benzene ring of the indazole system can undergo electrophilic aromatic substitution reactions. The directing effects of the fused pyrazole ring will influence the position of substitution.

-

Reactions of the Ethyl Group: The ethyl group at the 3-position is generally unreactive under mild conditions but can potentially be functionalized under more forcing conditions.

Applications in Drug Discovery and Materials Science

While this compound itself is not a known therapeutic agent, its role as a synthetic intermediate is significant. The indazole core is present in a number of approved drugs and clinical candidates. For instance, Granisetron is an antiemetic that features an indazole core, and Pazopanib is a tyrosine kinase inhibitor used in cancer therapy.[10] The synthesis of analogs of these and other indazole-based drugs can potentially involve intermediates like this compound, where the ethyl group can be a simple substituent or a handle for further diversification.

The versatility of the indazole scaffold also extends to materials science, where its unique electronic and photophysical properties can be harnessed in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its synthesis is accessible through established methodologies, and its reactivity allows for a variety of chemical modifications. As the demand for novel indazole-based compounds in drug discovery and materials science continues to grow, a thorough understanding of the properties and synthesis of fundamental building blocks like this compound is of paramount importance for researchers in the field. This guide provides a solid foundation of technical information to aid in the effective utilization of this versatile chemical entity.

References

- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google P

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Sami Publishing Company. (2022, February 6).

- Supporting Information for "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds". The Royal Society of Chemistry.

- ResearchGate. (2025). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.

- Wiley-VCH. (2007).

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]

- SpectraBase. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide.

- ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

- Fritz Haber Institute. (n.d.).

-

PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023, May 12). Retrieved from [Link]

-

Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

- ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....

- ResearchGate. (n.d.). FTIR spectra of 3-ethyl-1-methyl-1H-imidazol-3-ium....

-

PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Indazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. 4498-71-9|this compound|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical characteristics of 3-ethyl-1H-indazole

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-ethyl-1H-indazole

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents and clinical candidates.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone for designing targeted inhibitors for various enzymes and receptors.[2][3] Among its many derivatives, this compound (C₉H₁₀N₂) serves as a fundamental building block, offering a lipophilic ethyl group that can be critical for probing hydrophobic pockets in protein active sites.

This technical guide provides a comprehensive overview of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the experimental causality, presents validated protocols for characterization, and synthesizes data into a practical framework for laboratory application. The integrity of the data and methodologies described herein is paramount, ensuring that fellow scientists can confidently utilize this information in their research endeavors.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is the foundation of all subsequent research. For this compound, a combination of spectroscopic techniques provides a definitive structural fingerprint.

Chemical Identity:

The structure consists of a bicyclic aromatic system, where a benzene ring is fused to a pyrazole ring, with an ethyl substituent at the 3-position.

Spectroscopic Profile

The primary methods for confirming the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: Proton NMR provides precise information about the electronic environment of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the ethyl group's methylene and methyl protons. A reported spectrum in CDCl₃ shows a broad singlet for the N-H proton around δ 8.90 ppm, aromatic signals between δ 6.98-7.50 ppm, and the characteristic quartet and triplet for the ethyl group at δ 2.85 and 1.43 ppm, respectively.[7]

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ES-MS) confirms the molecular weight of the compound. For this compound, a prominent ion is observed at m/z 147.0924, corresponding to the protonated molecule [M+H]⁺.[7] This high-resolution measurement is crucial for verifying the elemental composition.

-

Infrared (IR) Spectroscopy: While specific data for the 3-ethyl derivative is not detailed in the provided literature, the IR spectrum of the parent indazole scaffold would be expected to show characteristic absorption bands. These include a prominent N-H stretching band in the region of 3100-3300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, profoundly influencing factors such as solubility, absorption, and distribution.

| Property | Value / Description | Significance in Drug Development |

| Appearance | Colorless solid[7] | Provides a simple, initial check for material purity. |

| Melting Point | 75-78 °C[7] | A narrow melting point range is a key indicator of high purity. |

| pKa | Not experimentally determined; estimated from parent indazole (pKa₁ ≈ 1.04, pKa₂ ≈ 13.86)[8] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| Solubility | Low aqueous solubility expected. Soluble in polar organic solvents like ethanol and DMSO. | Directly affects bioavailability and dictates formulation strategies. |

Expert Insights on Physicochemical Properties

-

Melting Point: The observed melting point of 75-78 °C is a crucial quality control parameter.[7] A depression or broadening of this range would suggest the presence of impurities, necessitating further purification before use in sensitive biological assays or synthetic reactions.

-

pKa: The indazole ring is amphoteric.[8] The N1-H can be deprotonated (pKa ≈ 13.86 for the parent indazole), while the N2 atom can be protonated (pKa ≈ 1.04 for the parent indazole).[8] The electron-donating nature of the 3-ethyl group is expected to have a minor, but measurable, effect on these values compared to the unsubstituted indazole. Understanding the pKa is vital for designing salt-formulation strategies to enhance solubility and for predicting how the molecule will interact with biological targets at physiological pH (7.4), where it will exist overwhelmingly in its neutral form.

Experimental Protocols for Characterization

The trustworthiness of any scientific claim rests on reproducible, well-described experimental protocols. The following sections detail the methodologies for synthesizing and characterizing this compound.

Protocol 1: Synthesis and Purification

A common and efficient laboratory-scale synthesis of 3-substituted-1H-indazoles involves the reaction of an appropriate ortho-substituted acetophenone with a hydrazine source.[1] A specific reported method for this compound involves a simple workup procedure.[7]

Objective: To synthesize and purify this compound for subsequent analysis.

Methodology:

-

Reaction Setup: The synthesis is typically initiated by reacting the corresponding ortho-substituted propiophenone derivative with hydrazine hydrate in a suitable solvent such as ethanol.

-

Reaction Workup: Upon completion of the reaction (monitored by Thin Layer Chromatography - TLC), the crude reaction mixture is poured into ice-cold water.[7] This step is critical as it precipitates the organic product, leaving more polar impurities and unreacted reagents in the aqueous phase.

-

Purification: The precipitated solid is collected by filtration. The final purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a colorless solid.[7]

Caption: Workflow for the analytical characterization of this compound.

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, a critical parameter for preclinical drug development.

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation followed by careful withdrawal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), is required.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calculation: The solubility is reported in units such as µg/mL or µM based on the measured concentration in the saturated solution.

Conclusion

This compound is a valuable chemical scaffold with well-defined physicochemical properties. Its identity and purity are readily confirmed through standard spectroscopic techniques, particularly ¹H NMR and high-resolution mass spectrometry. Key properties such as its melting point of 75-78 °C serve as reliable indicators of purity. [7]While its aqueous solubility is expected to be low, this can be precisely determined using established protocols like the shake-flask method. The comprehensive characterization outlined in this guide provides the foundational knowledge necessary for the confident application of this compound in synthetic chemistry and as a building block in the rational design of novel therapeutic agents.

References

- Wiley-VCH. (2007). Supporting Information.

- Supporting Information. (n.d.).

- Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.

- National Center for Biotechnology Information. (n.d.). ethyl 1H-indazole-3-carboxylate. PubChem.

- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Wikipedia. (n.d.). Indazole.

- ChemicalBook. (n.d.). 1H-Indazole, 3-ethyl- | 4498-71-9.

- Chem-Impex. (n.d.). Ethyl 1H-indazole-3-carboxylate.

- National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.

- BLD Pharm. (n.d.). 4498-71-9|this compound.

- National Center for Biotechnology Information. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:4498-71-9.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - CAS:4498-71-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1H-Indazole, 3-ethyl- | 4498-71-9 [amp.chemicalbook.com]

- 6. 4498-71-9|this compound|BLD Pharm [bldpharm.com]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. Indazole - Wikipedia [en.wikipedia.org]

The Unexplored Potential of 3-Ethyl-1H-Indazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Foreword: Charting a Course into Unexplored Territory

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents and clinical candidates.[1] Its versatile biological activity spans a wide range of applications, including oncology, infectious diseases, and inflammatory conditions.[1][2] While extensive research has illuminated the structure-activity relationships (SAR) of indazoles bearing substituents such as aryl, amino, and ethynyl groups at the 3-position, the 3-ethyl-1H-indazole scaffold remains a largely uncharted territory. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of what is known about closely related analogs and a strategic framework for exploring the potential of the this compound core. We will delve into established synthetic routes, analyze the biological activities of related compounds to infer potential therapeutic applications, and outline detailed experimental protocols to empower your research endeavors.

I. The Synthetic Gateway to this compound Scaffolds

The synthesis of 3-substituted-1H-indazoles is a well-trodden path in organic chemistry, with several robust methods available for the introduction of alkyl groups at the 3-position. These strategies can be readily adapted for the specific synthesis of this compound derivatives.

A. Key Synthetic Strategies for 3-Alkyl-1H-Indazoles

Several synthetic routes can be employed to construct the this compound scaffold. A common and effective approach involves the cyclization of appropriately substituted phenyl precursors. One such method is the reaction of o-aminoacetophenones with a diazotizing agent followed by reduction.

A general and efficient synthesis of 3-alkyl-1H-indazoles can also be achieved through a 1,3-dipolar cycloaddition reaction of α-substituted α-diazomethylphosphonates with arynes.[3] This method offers a high degree of control over the substitution at the 3-position.

Below is a representative synthetic workflow for preparing 3-alkyl-1H-indazoles, which can be adapted for the synthesis of 3-ethyl derivatives.

A representative synthetic workflow for this compound.

B. Detailed Experimental Protocol: Synthesis of 3-Methyl-1H-Indazole (Adaptable for this compound)

This protocol for the synthesis of 3-methyl-1H-indazole can be adapted for the synthesis of this compound by starting with 2'-amino-propiophenone.

Materials:

-

2'-Aminoacetophenone

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: Dissolve 2'-aminoacetophenone in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Reduction and Cyclization: In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl and cool it to 0 °C.

-

Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Basify the reaction mixture with a concentrated NaOH solution until a pH of >10 is reached, while cooling in an ice bath.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-methyl-1H-indazole.[4][5]

II. Biological Activities: An Extrapolation from Close Relatives

Due to the limited direct research on this compound scaffolds, we will extrapolate their potential biological activities from studies on closely related 3-alkyl and other 3-substituted indazole derivatives.

A. Kinase Inhibition in Oncology

The indazole scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[6] A multitude of 3-substituted indazole derivatives have demonstrated potent inhibitory activity against various kinases crucial for tumor growth and survival.

-

PI3K/AKT/mTOR Pathway: A series of 3-ethynyl-1H-indazoles have shown low micromolar inhibition against key components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases.[7] These findings suggest that the 3-position of the indazole ring is a critical site for interaction with the ATP-binding pocket of these kinases. The introduction of an ethyl group at this position could similarly confer inhibitory activity, although its specific potency and selectivity would require experimental validation.

Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound scaffolds.

-

Other Kinases: Derivatives of 3-amino-1H-indazole have been identified as potent inhibitors of BCR-ABL, including imatinib-resistant mutants.[8] Furthermore, 3-(pyrazin-2-yl)-1H-indazoles are effective pan-Pim kinase inhibitors.[6] These examples underscore the versatility of the 3-substituted indazole scaffold in targeting a diverse range of kinases.

| 3-Substituent | Target Kinase(s) | Reported Activity | Reference |

| Ethynyl | PI3Kα, PDK1, mTOR | Low micromolar IC₅₀ | [7] |

| Amino | BCR-ABL (including T315I mutant) | Nanomolar IC₅₀ | [8] |

| Pyrazin-2-yl | Pim-1, Pim-2, Pim-3 | Potent pan-Pim inhibition | [6] |

| Vinyl | TrkA, TrkB, TrkC | Low nanomolar Kd and IC₅₀ | [9] |

B. Antimicrobial Activity

The indazole scaffold has also shown promise in the development of novel antimicrobial agents. Notably, 3-methyl-1H-indazole derivatives have demonstrated significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1] The most active compound in one study showed a zone of inhibition of 22 mm against B. subtilis and 46 mm against E. coli.[1] This suggests that small alkyl substituents at the 3-position are favorable for antibacterial activity. It is therefore plausible that this compound derivatives could also exhibit potent antimicrobial properties.

C. Anti-inflammatory Activity

Indazole derivatives have long been investigated for their anti-inflammatory properties.[2] A study on N1-substituted 1H-indazole-3-ethyl carboxylates revealed that some of these compounds possess antiarthritic effects in rats at doses much lower than their toxic doses.[10] The most promising compound was ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate.[10] While the ethyl group in this case is part of an ester at the 3-position, this finding provides a valuable starting point for designing 3-ethyl-1H-indazoles with potential anti-inflammatory activity.

III. Structure-Activity Relationship (SAR) Insights: The Potential Role of the 3-Ethyl Group

Based on the available literature for various 3-substituted indazoles, we can infer some potential SAR trends for the 3-ethyl group.

Potential SAR implications of the 3-ethyl group on the 1H-indazole scaffold.

-

Size and Shape: The ethyl group is a small, flexible alkyl substituent. In the context of kinase inhibition, the size and shape of the substituent at the 3-position are crucial for fitting into the ATP-binding pocket. Compared to a methyl group, the ethyl group provides slightly more bulk, which could lead to enhanced van der Waals interactions with hydrophobic residues in the active site, potentially increasing potency. However, it is less sterically demanding than larger alkyl or aryl groups, which might be detrimental to binding in some kinase pockets.

-

Lipophilicity: The ethyl group will increase the overall lipophilicity of the molecule compared to a hydrogen or a more polar substituent. This could improve membrane permeability and cellular uptake, which is often a desirable property for drug candidates.

-

Metabolic Stability: The ethyl group could be a site for metabolic oxidation (e.g., hydroxylation) by cytochrome P450 enzymes. This could be a potential liability in terms of metabolic stability and should be considered during lead optimization.

In one study, it was noted that transforming a vinyl linker to an ethyl linker at the 3-position led to a reduction in anticancer potency, suggesting that the electronic properties and rigidity of the substituent at this position can be critical for activity.[11]

IV. Future Directions and Conclusion

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The established synthetic routes for 3-alkyl-indazoles provide a clear path for the generation of a diverse library of this compound derivatives. Based on the significant biological activities of closely related analogs, it is highly probable that 3-ethyl-1H-indazoles will exhibit interesting properties as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. High-throughput screening against a panel of kinases, bacteria, and inflammatory targets would be a logical first step. Subsequent hit-to-lead optimization, guided by SAR studies and computational modeling, could unlock the full therapeutic potential of this intriguing scaffold. This guide provides the foundational knowledge and practical protocols to embark on this exciting journey of discovery.

V. References

-

Castel-Flin, C., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(23), 8368-75. [Link]

-

Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315-33. [Link]

-

Kerru, N., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals (Basel, Switzerland), 15(11), 1369. [Link]

-

Khan, I., et al. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Asian Journal of Chemistry, 24(9), 4068-4070. [Link]

-

Shaikh, J., et al. (2024). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. 3 Biotech, 14(1), 25. [Link]

-

O'Neill, P. M., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2186-2197. [Link]

-

Khan, I., et al. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Semantic Scholar. [Link]

-

Shaikh, J., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Wang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules (Basel, Switzerland), 28(10), 4088. [Link]

-

Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives. Polycyclic Aromatic Compounds, 1-20. [Link]

-

Wang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules (Basel, Switzerland), 28(10), 4088. [Link]

-

Reddy, T. S., et al. (2017). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules (Basel, Switzerland), 22(9), 1533. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15835-15846. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. European Journal of Medicinal Chemistry, 52, 293-302. [Link]

-

Thippeswamy, A. H. M., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 9(1), FF01-FF04. [Link]

-

Castagnani, R., et al. (2012). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Heterocyclic Chemistry, 49(3), 556-564. [Link]

-

Protopopov, M. V., et al. (2019). Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. Biopolymers and Cell, 35(1), 47-59. [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.

-

Küçükgüzel, Ş. G., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish journal of pharmaceutical sciences, 13(2), 186-197. [Link]

-

Wang, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112586. [Link]

-

Al-Warhi, T., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

-

CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. Google Patents.

-

CN107868039A - Synthetic process of 3-methyl-1h-indazole. Patsnap. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 5. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 3-ethyl-1H-indazole (NMR, IR, Mass Spec).

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-ethyl-1H-indazole

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic aromatic compound belonging to the indazole class of molecules. The indazole scaffold is a key pharmacophore found in numerous compounds with a wide range of biological activities, making its derivatives, including the 3-ethyl variant, of significant interest to researchers in medicinal chemistry and drug development.[1][2] Accurate structural elucidation and characterization are paramount for ensuring compound identity, purity, and for understanding structure-activity relationships (SAR). This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive analysis of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound, with conventional IUPAC numbering, is presented below. This numbering system will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Part 1: ¹H NMR Spectroscopy

Principles & Causality

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the N-H proton, the four aromatic protons on the benzene ring, and the five protons of the ethyl group. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its versatility, while DMSO-d₆ is used for its ability to better solubilize polar compounds and prevent the exchange of labile protons (like N-H) with deuterium, making them more clearly observable.[3]

Experimental Protocol (Exemplary)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for concentration)

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 45-90 degrees

-

Spectral width: ~16 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Interpretation and Expected Signals

The following table summarizes the reported ¹H NMR spectral data for this compound.[4]

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| N1-H | ~8.90 | Broad Singlet | - | 1H |

| H7 | ~7.50 | Doublet | 8.0 | 1H |

| H4 | ~7.30 | Doublet | 8.0 | 1H |

| H5 | ~7.15 | Triplet | 4.0 | 1H |

| H6 | ~6.98 | Triplet | 6.0 | 1H |

| C8-H₂ | ~2.85 | Quartet | 6.0 | 2H |

| C9-H₃ | ~1.43 | Triplet | 6.0 | 3H |

-

N-H Proton (~8.90 ppm): This proton is attached to a nitrogen atom and is significantly deshielded. Its signal is often broad due to quadrupolar relaxation and potential chemical exchange.[4]

-

Aromatic Protons (6.98-7.50 ppm): The four protons on the fused benzene ring appear in the characteristic aromatic region. Their specific shifts and coupling patterns (doublets and triplets) are dictated by their position relative to the heterocyclic ring and the other substituents.[4]

-

Ethyl Group Protons (1.43, 2.85 ppm): The methylene protons (C8-H₂) appear as a quartet due to coupling with the three methyl protons. The methyl protons (C9-H₃) appear as a triplet due to coupling with the two methylene protons. This classic quartet-triplet pattern is a hallmark of an ethyl group.[4]

Part 2: ¹³C NMR Spectroscopy

Principles & Causality

Experimental Protocol (Exemplary)

The protocol is similar to ¹H NMR, but with modified acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL of solvent).

-

Acquisition Parameters:

-

Technique: Proton-decoupled (to produce singlets for each carbon).

-

Number of scans: 1024 or more.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: ~200-220 ppm.

-

Predicted Data Interpretation

| Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C3 | 140-145 | Attached to nitrogen and the ethyl group, expected to be downfield. |

| C7a | 139-142 | Bridgehead carbon adjacent to N1. |

| C3a | 122-126 | Bridgehead carbon. |

| Aromatic C-H | 110-130 | Four distinct signals are expected for C4, C5, C6, and C7 in the typical aromatic carbon region.[6] |

| C8 (-CH₂-) | 20-25 | Aliphatic methylene carbon. |

| C9 (-CH₃) | 12-16 | Aliphatic methyl carbon, typically the most upfield signal.[6] |

Infrared (IR) Spectroscopy

Principles & Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups. For this compound, key expected vibrations include the N-H stretch, aromatic and aliphatic C-H stretches, and ring vibrations. The data is typically reported in wavenumbers (cm⁻¹).[7]

Experimental Protocol (Exemplary)

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

-

Solid (Neat): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

-

Processing: Perform a background scan (with no sample) and ratio it against the sample scan to generate the final absorbance or transmittance spectrum.

Predicted Data Interpretation

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

| 3100-3300 (broad) | N-H Stretch | Indazole N-H |

| 3000-3100 (sharp) | Aromatic C-H Stretch | Benzene Ring |

| 2850-2970 (sharp) | Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) |

| 1600-1650 | C=N Stretch | Indazole Ring |

| 1450-1600 | C=C Aromatic Ring Stretch | Benzene Ring |

| 740-770 (strong) | C-H Out-of-plane Bending (ortho-disubstituted) | Benzene Ring |

The broad N-H stretch is a key diagnostic feature of 1H-indazoles. The combination of sharp aromatic and aliphatic C-H stretches confirms the presence of both the benzene ring and the ethyl substituent.

Mass Spectrometry (MS)

Principles & Causality

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, making it ideal for determining the molecular weight.[4] Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.[6]

Caption: Simplified workflow for Mass Spectrometry analysis.

Experimental Protocol (Exemplary - ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is chosen to detect the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Data Interpretation

-

Molecular Formula: C₉H₁₀N₂

-

Exact Mass: 146.0844 g/mol

-

Molecular Weight: 146.19 g/mol

ESI-MS Data: The expected and reported primary ion in positive mode ESI-MS is the protonated molecule [M+H]⁺.[4]

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 147.0922 | 147.0924[4] |

EI-MS Fragmentation (Predicted): Under higher energy Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 146) would be observed, followed by characteristic fragmentation. A plausible key fragmentation is the loss of a methyl radical (•CH₃) via benzylic cleavage, which is a favorable process.

Caption: Plausible primary fragmentation of this compound in EI-MS.

This fragmentation to a stable cation at m/z 131 would be a strong indicator of the ethyl substituent at the 3-position. Further fragmentation of the indazole ring would also occur.

Conclusion

The comprehensive analysis of this compound using a combination of NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. ¹H NMR confirms the proton framework, including the characteristic ethyl group pattern and aromatic signals. ¹³C NMR (predicted) complements this by defining the carbon skeleton. IR spectroscopy identifies the key functional groups, notably the N-H bond and the aromatic system. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high accuracy. Together, these techniques provide an unambiguous and trustworthy characterization essential for any research or development application.

References

- Wiley-VCH. (2007). Supporting Information for a chemical publication.

- ScienceOpen. (n.d.). Supporting Information for a scientific publication.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Pawar, S. S., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14.

- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- Supporting Information for a publication on 3-methyl-1-propyl-1H-indazole. (n.d.).

- NIST. (n.d.). 1H-Indazole. NIST WebBook.

- Oomens, J., Meijer, G., & von Helden, G. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry.

- Shaikh, J., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.

- Fernandes, C., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. fhi.mpg.de [fhi.mpg.de]

Tautomerism and Stability of 3-Ethyl-1H-Indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their biological efficacy is profoundly influenced by their tautomeric forms, which dictate their physicochemical properties and molecular interactions. This guide provides a comprehensive technical analysis of the tautomerism and stability of 3-ethyl-1H-indazole. We will delve into the structural nuances of its principal tautomers, the factors governing their equilibrium, and the state-of-the-art analytical and computational methodologies for their characterization. This document serves as a critical resource for scientists engaged in the design and development of indazole-based pharmaceuticals, offering insights into harnessing tautomeric control for therapeutic advantage.

The Fundamental Principle: Annular Tautomerism in Indazoles

Indazoles, bicyclic heteroaromatic systems, are capable of existing in different isomeric forms known as tautomers.[2][3] This phenomenon, specifically annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 3-substituted indazole like this compound, three potential tautomers can be envisioned: the 1H, 2H, and 3H forms.[1][3]

However, the 3H-tautomer is generally considered to be significantly less stable and is rarely observed in practice.[4][5] Consequently, the most pertinent and extensively studied equilibrium is that between the 1H and 2H tautomers.[4]

Caption: Tautomeric equilibrium between this compound and 3-ethyl-2H-indazole.

Thermodynamic Stability: The Predominance of the 1H-Tautomer

A wealth of experimental and theoretical evidence has established that for most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[2][3][6] This enhanced stability is ascribed to the aromatic character of the 1H form, which possesses a benzenoid structure. In contrast, the 2H-tautomer exhibits a quinonoid-like structure, which is associated with a loss of aromaticity and thus higher energy.[7][8]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the 1H and 2H forms can be influenced by several external and internal factors:

-

Substituent Effects: The electronic nature of substituents on the indazole ring can modulate the relative stabilities of the tautomers. While the 1H form is generally favored, specific substitution patterns can shift the equilibrium.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role.[4] Polar solvents may preferentially stabilize the more polar tautomer. The dipole moment of 2-methyl-2H-indazole is significantly higher than that of 1-methyl-1H-indazole, suggesting that polar solvents could favor the 2H form.[4]

-

Temperature: Changes in temperature can shift the equilibrium, with the population of the higher-energy tautomer increasing at elevated temperatures.

Analytical Characterization of Tautomers

Distinguishing between the 1H and 2H tautomers of 3-ethyl-indazole requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the most powerful tools for this purpose.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level, making it an indispensable tool for tautomer identification.[13] Key differences in the NMR spectra of 1H and 2H-indazoles are summarized below.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for 1H- and 2H-Indazole Derivatives

| Nucleus | 1H-Indazole Derivative | 2H-Indazole Derivative | Key Differentiating Feature |

| ¹H NMR | |||

| N-H | ~13.4 ppm (broad singlet) | Not Applicable | Presence of a downfield, broad N-H proton signal is characteristic of the 1H-tautomer.[11] |

| H-3 | Not Applicable (Substituted) | ~8.4 ppm (singlet) | The H-3 proton in 2H-indazoles is typically more deshielded.[11] |

| Aromatic Protons | 7.0 - 8.0 ppm | 7.0 - 8.0 ppm | Subtle shifts in the aromatic region can be observed. |

| ¹³C NMR | |||

| C-3 | ~140 ppm | ~150 ppm | The C-3 carbon in the 2H-tautomer is generally shifted further downfield. |

| Aromatic Carbons | 110 - 130 ppm | 110 - 130 ppm | Minor differences in chemical shifts of the benzene ring carbons. |

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final concentration of ~10 mg/mL.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. To accurately determine the tautomer ratio, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ relaxation time) to allow for full relaxation of all protons.

-

Data Analysis: Integrate the signals corresponding to unique protons of the 1H and 2H tautomers. The ratio of the integrals will provide the relative population of each tautomer in the chosen solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules and can be used to differentiate between the benzenoid 1H-tautomer and the quinonoid 2H-tautomer. The two forms exhibit distinct absorption spectra. A careful study of the solvatochromism of indazole can provide insights into its behavior in different media.[14]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the solvent-filled cuvettes.

-

Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the obtained spectrum with reference spectra for 1H- and 2H-indazole derivatives. The benzenoid 1H-tautomer typically shows a more structured spectrum compared to the broader absorption of the 2H-tautomer.

Caption: Experimental workflow for the characterization of this compound tautomers.

Computational Modeling of Tautomeric Stability

In conjunction with experimental techniques, computational chemistry provides powerful insights into the relative stabilities of tautomers. Density Functional Theory (DFT) and ab initio methods are widely employed to calculate the energies of the different tautomeric forms.[9][15]

These calculations can provide:

-

Relative Energies (ΔE): The energy difference between the 1H and 2H tautomers in the gas phase.

-

Gibbs Free Energy Differences (ΔG): A more accurate prediction of the tautomeric equilibrium in solution by accounting for thermal and entropic contributions.

-

Solvent Effects: Continuum solvation models can be used to simulate the influence of different solvents on the tautomeric equilibrium.

Numerous studies have demonstrated good agreement between computational predictions and experimental observations for indazole tautomerism.[9][15] For instance, MP2/6-31G** calculations indicate that the 1H-tautomer of indazole is more stable than the 2H form by about 15 kJ·mol⁻¹.[16]

Implications for Drug Development

The tautomeric state of an indazole-based drug candidate is not merely an academic curiosity; it has profound implications for its pharmacological profile:

-

Receptor Binding: The two tautomers present different hydrogen bond donor-acceptor patterns, which can lead to distinct binding modes and affinities for a biological target.

-

Physicochemical Properties: Tautomerism affects properties such as pKa, lipophilicity (logP), and solubility, which in turn influence absorption, distribution, metabolism, and excretion (ADME).

-

Intellectual Property: Different tautomeric forms can be considered distinct chemical entities, which has significant implications for patentability.

A thorough understanding and characterization of the tautomeric behavior of this compound and its derivatives are therefore critical for the rational design of new drugs with improved efficacy and safety profiles.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the 1H-tautomer being the thermodynamically favored form due to its greater aromatic stability. The equilibrium between the 1H and 2H forms is influenced by a variety of factors, including substituents and the solvent environment. A multi-pronged approach combining high-resolution NMR spectroscopy, UV-Vis analysis, and computational modeling is essential for the unambiguous characterization of these tautomers. For drug development professionals, a deep understanding of indazole tautomerism is paramount for optimizing lead compounds and navigating the complexities of intellectual property.

References

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]

-

Baryshnikov, G. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(15), 9637–9646. [Link]

-

Kumar, A., & Kumar, V. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

-

Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]

-

Yu, J., et al. (2023). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. Journal of Molecular Structure, 1286, 135536. [Link]

-

Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1505-1537. [Link]

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

-

Alkorta, I., & Elguero, J. (2020). Theoretical estimation of the annular tautomerism of indazoles. Structural Chemistry, 31(4), 1467-1476. [Link]

-

Teixeira, F. C., et al. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect, 6(35), 9239-9246. [Link]

-

Alkorta, I., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 85(15), 9637-9646. [Link]

-

Reddy, M. V., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Bioorganic & Medicinal Chemistry Letters, 24(15), 3370-3375. [Link]

-

Zine, B. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Schiff’s Bases Containing Indazole Moiety. Der Pharma Chemica, 15(3), 34-37. [Link]

-

Kumar, R., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4946. [Link]

-

Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-10. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of indazoles. Organic Chemistry Portal. [Link]

-

Catalán, J., et al. (2014). On the solvatochromism, dimerization and tautomerism of indazole. ARKIVOC, 2014(2), 57-70. [Link]

-

Kamiński, R., & Gawinecki, R. (2010). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Current Organic Chemistry, 14(18), 2034-2063. [Link]

-

Al-Masoudi, N. A., et al. (2018). Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids. Catalysts, 8(11), 513. [Link]

-

Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 403-433. [Link]

-

Khan, I., et al. (2008). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Asian Journal of Chemistry, 20(5), 3567-3572. [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl 1H-indazole-3-carboxylate. PubChem. [Link]

-

Aljamali, N. M. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA. International Journal of Medical Research and Pharmaceutical Sciences, 2(1), 28-42. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wuxibiology.com [wuxibiology.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijmrpsjournal.com [ijmrpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: A Senior Application Scientist's Perspective on Solubility

An In-Depth Technical Guide to the Solubility of 3-ethyl-1H-indazole in Organic Solvents for Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent compound is of little therapeutic value if it cannot be effectively dissolved, purified, formulated, and ultimately absorbed by the body. This guide is crafted from years of hands-on experience, moving beyond mere data points to elucidate the why and how behind the solubility of a fascinating heterocyclic compound: this compound.

Indazoles and their derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their unique structural and electronic properties make them versatile pharmacophores, but also present interesting challenges in terms of their physical chemistry. This guide will use this compound as a case study to provide a robust framework for understanding and experimentally determining solubility in various organic solvents. We will delve into the theoretical underpinnings of dissolution, provide a meticulous, field-tested experimental protocol, and discuss the critical interpretation of solubility data in the context of pharmaceutical development.

Part 1: The Theoretical Bedrock of Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution.[3] This process is governed by a delicate interplay of intermolecular forces between the solute and solvent molecules. The age-old adage "like dissolves like" serves as a useful starting point, but a deeper, more mechanistic understanding is essential for the modern scientist.[4][5]

Molecular Portrait of this compound

To predict the solubility of this compound, we must first understand its molecular characteristics:

-

The Indazole Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. This rigid, planar structure contributes to significant crystal lattice energy, which must be overcome for dissolution to occur.

-

Hydrogen Bonding: The N-H proton of the pyrazole ring is a hydrogen bond donor, while the lone pair on the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. This dual capability is a critical determinant of its interaction with protic and aprotic polar solvents.

-

Polarity and Lipophilicity: The ethyl group at the 3-position adds a degree of lipophilicity (non-polarity). The molecule as a whole possesses a moderate dipole moment due to the nitrogen heteroatoms. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's character.

The Solvent's Role: A Spectrum of Interactions

Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities. Understanding these classifications is key to anticipating solubility trends.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We can hypothesize that this compound will exhibit favorable solubility in these solvents due to the potential for strong hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors. They are effective at solvating polar molecules. It is expected that this compound will be reasonably soluble in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[6][7] Given the polar nature of the indazole ring, the solubility of this compound is predicted to be low in these solvents. The nonpolar ethyl group may slightly enhance solubility compared to the parent indazole, but the polar core will dominate.

The dissolution process can be visualized as a three-step thermodynamic cycle:

-

Lattice Energy: Energy required to break the solute-solute interactions in the crystal lattice.

-

Cavitation Energy: Energy required to create a space in the solvent for the solute molecule.

-

Solvation Energy: Energy released when the solute molecule forms new interactions with the solvent molecules.

A compound dissolves readily when the energy released during solvation is sufficient to overcome the lattice and cavitation energies.

Part 2: Experimental Determination of Thermodynamic Solubility

While theoretical predictions are invaluable, empirical data is the ultimate arbiter. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[8][9][10] This method ensures that the solution reaches true equilibrium, providing a reliable measure of a compound's intrinsic solubility.

The Shake-Flask Method: A Validated Protocol

This protocol is designed to be a self-validating system, ensuring that equilibrium has been reached.

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains visible throughout the experiment.[9]

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Prepare at least three replicate vials for each solvent to assess reproducibility.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a minimum of 24 to 48 hours. This extended time is crucial to ensure that thermodynamic equilibrium is reached.[9][11]

-

-

Phase Separation and Sampling:

-

After equilibration, visually inspect each vial to confirm the presence of excess solid.

-

Allow the vials to stand undisturbed in the temperature-controlled environment for at least one hour to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions. The curve should have a correlation coefficient (R²) of >0.99.

-

Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) and determine its concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility.

-

-

Validation of Equilibrium:

-

To ensure equilibrium was reached, analyze samples taken at different time points (e.g., 24h and 48h). The solubility values should be consistent.[9]

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Part 3: Data Presentation and Interpretation